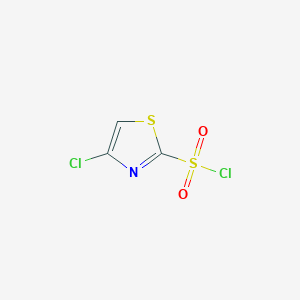![molecular formula C6H9NO2 B15315556 (1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B15315556.png)
(1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3R,4S)-3-aminobicyclo[210]pentane-1-carboxylic acid is a bicyclic amino acid with a unique structure that includes a bicyclo[210]pentane ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry, followed by cyclization and subsequent functional group transformations to introduce the amino and carboxylic acid groups.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry: In organic synthesis, (1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: The compound’s bicyclic structure and functional groups make it a candidate for studying enzyme interactions and protein binding. It can be used as a probe to investigate the mechanisms of various biological processes.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may impart specific biological activities, making it a valuable scaffold for drug design and development.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and catalysts. It can be incorporated into polymers and other industrial products to enhance their properties.
作用機序
The mechanism by which (1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing molecular targets and pathways involved in various physiological processes.
類似化合物との比較
- (1R,2S)-2-aminocyclopentanecarboxylic acid
- (1S,3R)-3-aminocyclopentane-1-carboxylic acid
- (1R,2R)-2-aminocyclohexanecarboxylic acid
Comparison: Compared to these similar compounds, (1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid has a more rigid bicyclic structure, which can impart different reactivity and binding properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and biological interactions.
特性
分子式 |
C6H9NO2 |
|---|---|
分子量 |
127.14 g/mol |
IUPAC名 |
(1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c7-4-2-6(5(8)9)1-3(4)6/h3-4H,1-2,7H2,(H,8,9)/t3-,4-,6-/m1/s1 |
InChIキー |
LLGCBCPKHMYQSX-ZMIZWQJLSA-N |
異性体SMILES |
C1[C@H]2[C@@]1(C[C@H]2N)C(=O)O |
正規SMILES |
C1C2C1(CC2N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Prop-2-en-1-yl4-amino-3-{[4-(tert-butoxy)phenyl]methoxy}benzoate](/img/structure/B15315478.png)



![4-({[(tert-butoxy)carbonyl]amino}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxylicacid](/img/structure/B15315509.png)

![4-Chloro-2-cyclopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B15315529.png)






![8-Oxa-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B15315573.png)
